nimE protein
Description
The NimE protein is a nitroimidazole reductase identified in Bacteroides fragilis, a Gram-negative anaerobic bacterium associated with antibiotic resistance, particularly against nitroimidazoles like metronidazole . NimE is encoded by the nimE gene, which is episomal (plasmid-borne) in B. fragilis strain 388/1 . Its expression was confirmed via two-dimensional electrophoresis (2DE) and mass spectrometry, with quantified levels accounting for 0.14% of total cellular protein (Table 2 in ). Nim proteins, including NimE, catalyze the reduction of nitro groups in nitroimidazoles, rendering these drugs inactive and conferring resistance .
Properties
CAS No. |
147651-92-1 |
|---|---|
Molecular Formula |
C10H14O |
Synonyms |
nimE protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nim Proteins in Bacteroides fragilis
Key Findings:
Expression Levels :
- NimE exhibits the lowest expression (0.14%) among Nim proteins, compared to NimA (1.1%) and NimD (0.58%) . This may correlate with reduced enzymatic activity or compensatory mechanisms in resistance pathways.
- Chromosomal nimB (0.29%) is expressed at twice the level of NimE but remains lower than episomal nimA and nimD, highlighting the impact of genetic location on expression .
Genetic Localization: Episomal Nim proteins (A, D, E): Located on plasmids, enabling horizontal gene transfer and rapid dissemination of resistance traits . Chromosomal NimB: Limited to vertical transmission, reducing its prevalence in clinical isolates .
Functional Implications :
- Despite low expression, NimE contributes to nitroimidazole resistance, though its clinical significance may be secondary to NimA and NimD .
- Episomal localization of nimE raises concerns about co-transfer with other resistance genes on plasmids .
Research Findings and Methodological Considerations
Quantification Challenges:
- Advanced techniques like CN-PAGE (Clear Native PAGE) or mass spectrometry-based quantification (e.g., SWATH-MS) could provide higher resolution for low-abundance proteins .
Evolutionary and Clinical Relevance:
- The episomal nature of nimE suggests it may spread more readily in clinical settings compared to chromosomal nimB. However, its low expression implies that co-expression with other Nim proteins (e.g., NimA) might be necessary for high-level resistance .
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